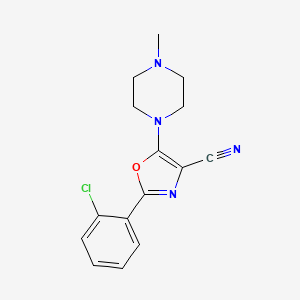
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown significant biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties. It also has a neuroprotective effect and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole in lab experiments include its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and neuroprotective effect. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the mechanism of action of this compound to better understand its anti-cancer activity. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential use of this compound in other scientific research applications.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound involves the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate to form 2,5-dichlorobenzohydrazide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-2-3-11(17)10(6-9)15-19-18-14(22-15)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHZERDBABAXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)



![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


